molecular formula C8H19N2OP B14508751 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine CAS No. 63057-81-8

2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine

Cat. No.: B14508751
CAS No.: 63057-81-8
M. Wt: 190.22 g/mol
InChI Key: QUNCSXNSPDJTOT-UHFFFAOYSA-N
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Description

2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine is a chemical compound that belongs to the class of diazaphospholidines. These compounds are characterized by the presence of a phosphorus atom bonded to two nitrogen atoms within a five-membered ring structure. The compound’s unique structure and properties make it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine typically involves the reaction of a suitable phosphorus precursor with butan-2-ol and a diamine. The reaction conditions often require the use of a solvent, such as tetrahydrofuran (THF), and a catalyst to facilitate the formation of the desired product. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines.

Scientific Research Applications

2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.

    Biology: It can be employed in the study of enzyme mechanisms and protein interactions.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal center, thereby affecting the overall reaction pathway. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Butan-2-yl)oxy]-1,3-dimethyl-1,3,2-diazaphospholidine
  • 1,3-Dimethyl-1,3,2-diazaphospholidine
  • 2-[(Butan-2-yl)oxy]-1,3,2-diazaphospholidine

Uniqueness

This compound is unique due to the presence of the butan-2-yl group, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

63057-81-8

Molecular Formula

C8H19N2OP

Molecular Weight

190.22 g/mol

IUPAC Name

2-butan-2-yloxy-1,3-dimethyl-1,3,2-diazaphospholidine

InChI

InChI=1S/C8H19N2OP/c1-5-8(2)11-12-9(3)6-7-10(12)4/h8H,5-7H2,1-4H3

InChI Key

QUNCSXNSPDJTOT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OP1N(CCN1C)C

Origin of Product

United States

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